molecular formula C9H10BrNO2 B3211493 Ethyl 4-amino-2-bromobenzoate CAS No. 109098-70-6

Ethyl 4-amino-2-bromobenzoate

Cat. No. B3211493
CAS RN: 109098-70-6
M. Wt: 244.08 g/mol
InChI Key: NAHVMSGNHQCHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2-bromobenzoate, also known as ethyl 2-amino-4-bromobenzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has a molecular formula of C9H9BrNO2.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-bromobenzoate 4-amino-2-bromobenzoate is not fully understood, but it is believed to involve inhibition of various enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to bind to the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 4-amino-2-bromobenzoate are complex and depend on the dose, route of administration, and duration of exposure. In general, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-amino-2-bromobenzoate 4-amino-2-bromobenzoate in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and can be stored for long periods of time without degradation. Another advantage is its versatility, as it can be used as a building block for the synthesis of various compounds.
One limitation of using this compound 4-amino-2-bromobenzoate in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity and genotoxicity in vitro, and its effects on human health are not fully understood. Therefore, caution should be exercised when handling this compound in the lab.

Future Directions

There are several future directions for research on Ethyl 4-amino-2-bromobenzoate 4-amino-2-bromobenzoate. One direction is the development of more potent and selective inhibitors of COX-2 and other enzymes involved in inflammation. Another direction is the synthesis of new heterocyclic compounds based on this compound, with potential applications in drug discovery and agrochemicals. Finally, the development of new metal-organic frameworks based on this compound 4-amino-2-bromobenzoate could lead to the discovery of new materials with unique properties and applications.

Scientific Research Applications

Ethyl 4-amino-2-bromobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In organic synthesis, this compound 4-amino-2-bromobenzoate has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and benzimidazoles. These compounds have potential applications in the development of new drugs and agrochemicals.
In materials science, this compound 4-amino-2-bromobenzoate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and sensing.

properties

IUPAC Name

ethyl 4-amino-2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHVMSGNHQCHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-bromo-4-nitrobenzoate (46g; 0.17 mole), ethanol (250 ml), iron powder (28 g; 0.5 mole) and concentrated hydrochloric acid (20 ml) are successively introduced into a 1 liter flask. The mixture is taken to reflux temperature for four hours. After cooling, the reaction mixture is treated with a saturated solution of sodium bicarbonate (500 ml) and extracted with ethyl acetate (5×300 ml). After drying over magnesium sulphate, filtration and evaporation, ethyl 4-amino-2-bromobenzoate (35.2 g; yield:86%) is isolated, m.p. 93° C. (compound no. 254).
Quantity
0.17 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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